![molecular formula C14H21N B1428964 N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine CAS No. 1079178-27-0](/img/structure/B1428964.png)
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Overview
Description
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine, also known as N-methylcyclopropanamine, is an organic compound with a cyclic structure and a molecular formula of C10H17N. It is a versatile compound that is used for a variety of purposes, including as a synthetic intermediate, as a pharmaceutical agent, and as a research tool. N-methylcyclopropanamine is a cyclic amine, meaning it contains a nitrogen atom surrounded by three carbon atoms. It is a colorless solid with a melting point of 46-48°C.
Scientific Research Applications
Pharmaceutical Development
“N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine” may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its structure is similar to that of ibuprofen, which is known as (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid . The cyclopropanamine moiety could be involved in creating novel analgesic or anti-inflammatory agents by providing a unique three-dimensional structure to interact with biological targets.
properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)10-15-14-7-8-14/h3-6,11,14-15H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECOQDMLFAEFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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